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Compound of Interest

Compound Name: Tris(dimethylamino)silane

Cat. No.: B081438 Get Quote

Technical Support Center:
Tris(dimethylamino)silane (TDMAS) Film Growth
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and scientists working with Tris(dimethylamino)silane
(TDMAS) for the deposition of silicon-based thin films. The focus is on practical solutions for

reducing carbon contamination, a common challenge with this metalorganic precursor.

Troubleshooting Guides
This section addresses specific issues that may arise during film growth using TDMAS,

providing potential causes and actionable solutions.

Issue 1: High Carbon Content in the Deposited Film
Symptoms:

X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES) analysis

reveals a high atomic percentage of carbon.

The refractive index of the film is lower than expected for pure silicon nitride or oxide.

The film exhibits poor electrical properties, such as high leakage current.
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Potential Causes & Solutions:
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Potential Cause Recommended Solutions

Incomplete Precursor Reaction

1. Optimize Deposition Temperature: Lower

temperatures can result in incomplete

dissociation of the dimethylamino ligands from

the TDMAS molecule, leaving carbon and

nitrogen-containing fragments in the film.

Increasing the deposition temperature can

enhance the reaction kinetics and promote more

complete ligand removal.[1] 2. Increase Co-

reactant Exposure: Ensure sufficient co-reactant

(e.g., NH3 plasma, O3) exposure time and/or

flow rate to fully react with the adsorbed TDMAS

layer.

Ineffective Co-reactant

1. Utilize a More Reactive Nitrogen Source: For

silicon nitride (SiN) deposition, ammonia (NH3)

plasma is generally more effective at removing

carbon ligands than nitrogen (N2) plasma alone.

The hydrogen radicals in the NH3 plasma aid in

the abstraction of methyl groups. 2. Consider

Alternative Co-reactants: For thermal ALD,

highly reactive nitrogen sources like hydrazine

(N2H4) can be effective at lower temperatures,

though safety precautions are critical.

Plasma Parameters Not Optimized

(PEALD/PECVD)

1. Increase Plasma Power: Higher plasma

power can increase the density of reactive

species, promoting more efficient removal of

carbon-containing ligands. However, excessive

power can lead to substrate damage. 2.

Optimize Gas Mixture: For SiN deposition,

adjusting the NH3/SiH4 or NH3/TDMAS gas

flow ratio is crucial. A higher concentration of

NH3 can enhance the removal of carbon.[2]

Precursor Self-Decomposition 1. Lower Deposition Temperature: At

excessively high temperatures, TDMAS can

decompose in the gas phase before reaching

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.e-asct.org/journal/download_pdf.php?doi=10.5757/ASCT.2019.28.5.142
https://www.researchgate.net/publication/262692422_Temperature_dependence_of_silicon_nitride_deposited_by_remote_plasma_atomic_layer_deposition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the substrate, leading to the incorporation of

carbon-rich fragments into the film. Determine

the optimal temperature window for your specific

process.

Issue 2: Poor Film Quality and High Wet Etch Rate
(WER)
Symptoms:

The film dissolves quickly in dilute hydrofluoric acid (dHF).

The film density is lower than expected.

Poor step coverage in high-aspect-ratio structures.
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Potential Cause Recommended Solutions

Low Film Density

1. Post-Deposition Annealing: Annealing the film

at a high temperature after deposition can help

to densify the film and drive out impurities. 2.

Optimize Plasma Conditions: In

PEALD/PECVD, higher frequency plasmas or

the use of a mixed-frequency plasma can

increase film density.

Hydrogen Incorporation

1. Increase Deposition Temperature: Higher

temperatures can reduce the amount of

hydrogen incorporated in the film from the

ammonia co-reactant. 2. Post-Deposition

Annealing: Annealing can help to effuse

hydrogen from the film.

Carbon Impurities

1. Address Carbon Contamination: Follow the

troubleshooting steps for "High Carbon Content

in the Deposited Film" as carbon impurities can

disrupt the film structure and increase the etch

rate.

Frequently Asked Questions (FAQs)
Q1: Why is carbon contamination a common problem with TDMAS?

A1: TDMAS (SiH(N(CH3)2)3) has three dimethylamino (-N(CH3)2) ligands, which are the

primary source of carbon. During the deposition process, if these ligands are not completely

removed through reaction with the co-reactant, they can be incorporated into the growing film,

leading to carbon contamination.

Q2: What is the typical carbon content in SiN films grown with TDMAS?

A2: The carbon content can vary significantly depending on the deposition method and

parameters. For PEALD of SiN using TDMAS and a nitrogen-forming gas plasma, carbon

impurities of 5-10% have been reported.[3][4] With appropriate concentrations of NH3 in an

LPCVD process, the carbon content can be around 5 atomic %.
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Q3: How does deposition temperature affect carbon incorporation from TDMAS?

A3: The effect of temperature is a trade-off. Increasing the temperature generally provides

more thermal energy for the surface reactions, which can lead to more efficient removal of the

carbon-containing ligands. However, excessively high temperatures can cause the TDMAS

precursor to decompose in the gas phase before it reaches the substrate, which can increase

carbon incorporation. For SiO2 ALD with TDMAS, it has been shown that lower deposition

temperatures lead to higher carbon impurities due to the persistence of dimethylamine groups.

[1]

Q4: Which is a better co-reactant for reducing carbon in SiN films: N2 plasma or NH3 plasma?

A4: For SiN deposition, NH3 plasma is generally more effective at reducing carbon

contamination than N2 plasma. The hydrogen radicals generated in the NH3 plasma play a

crucial role in reacting with the methyl groups of the dimethylamino ligands to form volatile

methane (CH4), which is then pumped out of the chamber.

Q5: Can a post-deposition treatment reduce carbon content?

A5: Yes, a post-deposition plasma treatment can be effective. An in-situ hydrogen (H2) or

ammonia (NH3) plasma treatment after the film deposition can help to remove residual carbon

by reacting with it to form volatile species. High-temperature annealing can also help to a

certain extent by promoting the out-diffusion of some impurities.

Quantitative Data on Carbon Contamination
The following tables summarize the effect of various process parameters on carbon content in

silicon-based films grown using aminosilane precursors.

Table 1: Effect of Plasma Co-reactant on Carbon Content in SiCN Films

Precursor Plasma Co-reactant C:Si Ratio Reference

Bis(dimethylamino)di

methylsilane
NH3/Ar 0 [5]

Bis(dimethylamino)di

methylsilane
N2/Ar 4.3 [5]
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Table 2: Carbon Content in SiN Films Grown with Aminosilane Precursors

Precursor
Deposition
Method

Deposition
Temperature
(°C)

Carbon
Content (at. %)

Reference

TDMAS PEALD 350 5-10 [3][4]

Bis(diethylamino)

silane (BDEAS)

AP-PE-spatial-

ALD
200 13.7 [6]

Bis(tert-

butylamino)silan

e (BTBAS)

PEALD 400 < 2 [3]

Bis(tert-

butylamino)silan

e (BTBAS)

PEALD 200 ~10 [3]

Experimental Protocols
Protocol 1: General PEALD Process for Low-Carbon SiN
from TDMAS

Substrate Preparation:

Perform a standard RCA clean or a similar procedure to remove organic and metallic

contaminants from the substrate surface.

Load the substrate into the ALD reactor.

Deposition Cycle:

Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor chamber for a

predetermined time (e.g., 0.5-2 seconds) to allow for self-limiting adsorption on the

substrate surface.

Step 2: Purge: Purge the chamber with an inert gas (e.g., Ar, N2) for a sufficient duration

(e.g., 5-10 seconds) to remove any unreacted TDMAS and gaseous byproducts.
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Step 3: NH3 Plasma Pulse: Introduce NH3 gas and ignite a remote plasma for a set time

(e.g., 5-15 seconds). The reactive species from the plasma will react with the adsorbed

TDMAS on the surface.

Step 4: Purge: Purge the chamber with an inert gas (e.g., 5-10 seconds) to remove

reaction byproducts and any remaining reactive species.

Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved.

Process Parameters to Optimize:

Substrate Temperature: 250-400 °C

TDMAS Pulse Time: Optimize for saturation.

NH3 Plasma Time and Power: Longer times and higher power generally improve carbon

removal, but must be balanced to avoid film damage.

Purge Times: Ensure complete removal of precursors and byproducts between pulses.

Protocol 2: In-Situ Hydrogen Plasma Treatment for
Carbon Reduction
This protocol can be performed after the main deposition process or intermittently during

deposition.

Cease Deposition: Stop the flow of TDMAS and NH3.

Chamber Purge: Purge the reaction chamber thoroughly with an inert gas (e.g., Ar) to

remove any residual deposition gases.

Hydrogen Plasma Ignition:

Introduce hydrogen (H2) gas into the chamber at a controlled flow rate.

Ignite a plasma (remote or direct) at a specified power (e.g., 100-300 W) for a duration of

1-5 minutes.
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Post-Treatment Purge: Turn off the plasma and H2 flow, and purge the chamber with an inert

gas.

Resume Deposition (if applicable): If the treatment is performed intermittently, resume the

ALD or PECVD cycles.

Visualizations
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Troubleshooting Logic for High Carbon in TDMAS Films

High Carbon Detected

Incomplete Reaction? Ineffective Co-reactant? Suboptimal Plasma? Precursor Decomposition?

Optimize Temperature Increase Co-reactant Dose Switch to NH3 Plasma Adjust Plasma Power Optimize Gas Ratios Lower Deposition Temp.

PEALD Cycle for Low-Carbon SiN from TDMAS

PEALD Cycle

1. TDMAS Pulse
(Precursor Adsorption)

2. Ar Purge
(Remove Excess Precursor)

3. NH3 Plasma
(Surface Reaction)

4. Ar Purge
(Remove Byproducts)

Repeat Cycle

Start Cycle
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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